molecular formula C17H19NO3 B2897955 2-ethoxy-6-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol CAS No. 1255239-02-1

2-ethoxy-6-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol

Cat. No.: B2897955
CAS No.: 1255239-02-1
M. Wt: 285.343
InChI Key: FUSQBEVWMYGKKT-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-6-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol typically involves the condensation of 2-ethoxyphenol with 4-ethoxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the imine bond . The general reaction scheme is as follows:

    Starting Materials: 2-ethoxyphenol and 4-ethoxybenzaldehyde.

    Catalyst: Acid catalyst (e.g., hydrochloric acid).

    Reaction Conditions: Reflux in an appropriate solvent (e.g., ethanol) for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-6-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-6-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-6-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-6-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol is unique due to its specific combination of ethoxy and imino groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in research applications .

Properties

IUPAC Name

2-ethoxy-6-[(4-ethoxyphenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-3-20-15-10-8-14(9-11-15)18-12-13-6-5-7-16(17(13)19)21-4-2/h5-12,19H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSQBEVWMYGKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=CC2=C(C(=CC=C2)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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